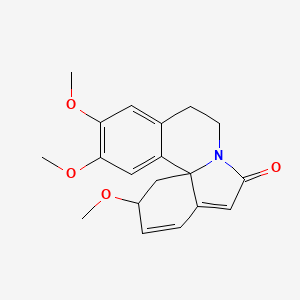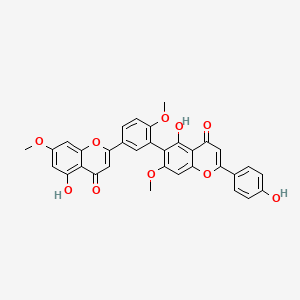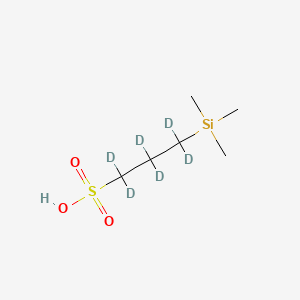
3-(Trimethylsilyl)-1-propanesulfonic acid-d6
Descripción general
Descripción
3-(trimethylsilyl)-1-propanesulfonic acid-d6 is a deuterated compound that is is an isotopologue of 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) in which the six hydrogen atoms attached to the carbon chain linking the silicon and the sulfur atoms have been replaced by deuterium. It is often used in NMR spectroscopy (often as the corresponding sodium salt) as a calibration standard - it is much more water soluble that tetramethylsilane, so is often used for studies on proteins in water. It is a deuterated compound and a 3-(trimethylsilyl)propane-1-sulfonic acid.
Aplicaciones Científicas De Investigación
NMR Spectroscopy
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 is prominently used as an internal standard in NMR spectroscopy. Its major resonance at 0.00 ppm relative to trimethylsilane, along with smaller resonances, makes it an ideal reference point. Studies have also shown that it's non-toxic in concentrations up to 3 mM, making it suitable for various NMR applications (Clark & Dillon, 1989).
Chemical Synthesis and Catalysis
It has been observed that derivatives of this compound play a role in chemical synthesis and catalysis. For instance, trimethylsilyl trifluoromethanesulfonate is an effective catalyst for acylating alcohols with acid anhydrides, showing its utility in organic synthesis (Procopiou et al., 1998). Additionally, its use in the trimethylsilyl protection of hydroxyl groups and subsequent deprotection is noteworthy for the synthesis of various organic compounds (Shirini et al., 2012).
Purity Determination and Quality Control
The compound is also essential in the purity determination of organic compounds. It forms part of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy, underlining its role in ensuring the accuracy and quality control in chemical analysis (Westwood et al., 2019).
Sulfonation Reactions
In organic chemistry, the compound finds application in sulfonation reactions. For example, it facilitates the ring opening of donor-acceptor cyclopropanes, thereby playing a critical role in synthesizing certain bioactive molecules (Boichenko et al., 2019).
Miscellaneous Applications
Other applications include its role in the preparation of polysulfones for gas separation membrane materials (Dai et al., 2004), and its use in the synthesis and reactivity of new trimethylsilyl esters of aminomethylenebisorganophosphorus acids (Prishchenko et al., 2013).
Propiedades
Fórmula molecular |
C6H16O3SSi |
|---|---|
Peso molecular |
202.38 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonic acid |
InChI |
InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9)/i4D2,5D2,6D2 |
Clave InChI |
TVZRAEYQIKYCPH-KETLRHEYSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)O |
SMILES canónico |
C[Si](C)(C)CCCS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)

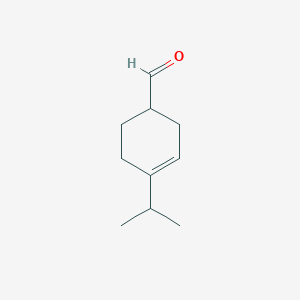
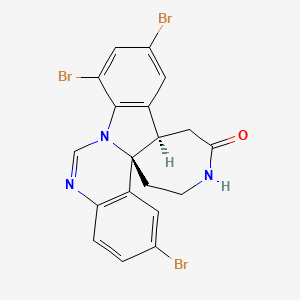

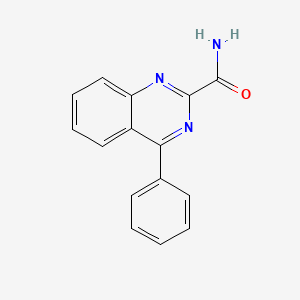
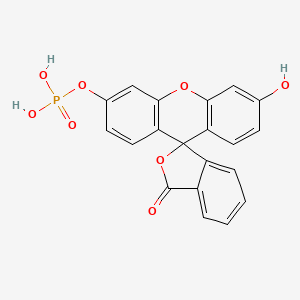
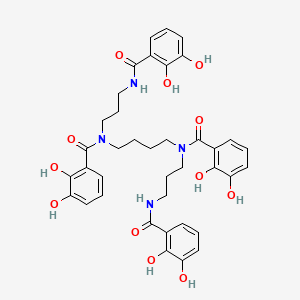
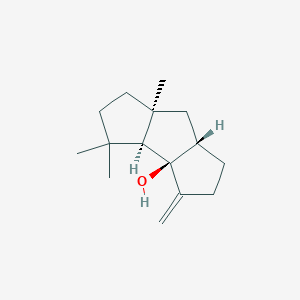
![[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1254939.png)

